Sodium hydroxybenzylphosphinate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to sodium hydroxybenzylphosphinate involves multiple steps, including bond cleavage and redox reactions. For instance, 4-Nitrobenzyl(α-amino)phosphonic acids undergo C-P bond cleavage in aqueous sodium hydroxide, leading to the formation of azoxybenzene and azobenzene derivatives through an intramolecular redox reaction (Boduszek & Halama, 1998).
Molecular Structure Analysis
The molecular structure of sodium hydroxybenzylphosphinate derivatives has been elucidated through various techniques, including X-ray diffraction. For example, the structure of a sodium salt of a lariat ether with a phosphinic acid functional group was determined, showing the Na+ ion bonded to ether O atoms and indirectly to the phosphinate anion through water molecules (Sachleben, Burns, & Brown, 1988).
Chemical Reactions and Properties
Sodium hydroxybenzylphosphinate participates in various chemical reactions, demonstrating its versatility. For instance, it can undergo hydrodebenzylation of benzyl protected acid and alcohol derivatives in the presence of Ru-GCN catalyst, showcasing its role in facilitating redox reactions and bond transformations (Chakraborty, Bahuguna, & Sasson, 2021).
Physical Properties Analysis
The physical properties of sodium hydroxybenzylphosphinate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and materials science. Research on sodium coordination polymers provides insights into the solid-state structure and potential for creating novel materials with unique properties (Tai Xi-Shi, Qing-Guo Meng, & Li-Li Liu, 2016).
Chemical Properties Analysis
The chemical properties of sodium hydroxybenzylphosphinate, including reactivity, stability, and functional group transformations, are fundamental to its applications in organic synthesis and material science. For example, its role in the methylation of benzyl-type alcohols with dimethyl carbonate highlights its utility in selective synthesis and functional group modification (Selva, Militello, & Fabris, 2008).
Scientific Research Applications
Delignification and Lignin Chemistry
Research on the effect of sodium hydroxide pretreatment on lignin monomeric components of Miscanthus × giganteus highlighted the significant impact of NaOH on lignin removal and changes in lignin chemistry, suggesting potential applications in biofuel production and material science. The study by Woochul Jung et al. (2019) on the delignification process provides insights into how modifications of lignin chemistry can enhance enzymatic hydrolysis efficiency, which could be relevant for applications involving sodium hydroxybenzylphosphinate in biomass treatment and valorization (Woochul Jung, D. Savithri, Ratna R. Sharma-Shivappa, & P. Kolar, 2019).
Phase Transfer Catalysis
The study on the characteristics of third phase formation in the reaction of benzyl chloride with sodium sulfide in a phase transfer catalytic system by T. Ido et al. (2000) reveals how the property of the third phase affects reaction rates. This could indicate sodium hydroxybenzylphosphinate's potential role in enhancing phase transfer catalytic reactions, offering insights into optimizing such processes for improved efficiency and selectivity (T. Ido, Teruyoshi Susaki, Gong Jin, & S. Goto, 2000).
Hydrophilic Drug Entrapment
A research effort to improve the entrapment efficiency of hydrophilic drug substances within polylactic acid nanoparticles through modified nanoprecipitation methods indicates potential pharmaceutical applications. The study by L. Peltonen et al. (2004) may inform the use of sodium hydroxybenzylphosphinate in drug delivery systems, especially in enhancing the loading efficiency of hydrophilic drugs in hydrophobic matrices (L. Peltonen, Johanna Aitta, S. Hyvönen, M. Karjalainen, & J. Hirvonen, 2004).
Environmental Applications
The study on the environmental impacts of chemical/ecotechnological/biotechnological hydrophilisation of polyester fabrics by V. Pasquet et al. (2014) assesses different processes, including a chemical approach using sodium hydroxide. This research could suggest applications of sodium hydroxybenzylphosphinate in textile processing and environmental technology, focusing on eco-friendly methods to enhance the hydrophilicity of polyester fibers (V. Pasquet, N. Behary, & A. Perwuelz, 2014).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This would involve a discussion of current research on the compound and potential areas for future investigation.
properties
IUPAC Name |
sodium;[hydroxy(phenyl)methyl]-oxido-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-5,7-8H;/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNAYQWNMMGCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)[P+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydroxybenzylphosphinate | |
CAS RN |
7492-18-4 | |
Record name | Sodium hydroxybenzylphosphinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium α-hydroxybenzylphosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM HYDROXYBENZYLPHOSPHINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O87RMQ5GOF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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